molecular formula C14H26N2O4S B13507873 tert-butyl (3S)-3-(cyclopentylsulfamoyl)pyrrolidine-1-carboxylate

tert-butyl (3S)-3-(cyclopentylsulfamoyl)pyrrolidine-1-carboxylate

Cat. No.: B13507873
M. Wt: 318.43 g/mol
InChI Key: UPKANEOAHIVPBP-LBPRGKRZSA-N
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Description

tert-Butyl (3S)-3-(cyclopentylsulfamoyl)pyrrolidine-1-carboxylate is a compound that features a tert-butyl group, a cyclopentylsulfamoyl group, and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (3S)-3-(cyclopentylsulfamoyl)pyrrolidine-1-carboxylate typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a carbonyl compound.

    Introduction of the Cyclopentylsulfamoyl Group: This step involves the reaction of the pyrrolidine derivative with a cyclopentylsulfonyl chloride in the presence of a base, such as triethylamine, to form the cyclopentylsulfamoyl group.

    Addition of the tert-Butyl Group: The tert-butyl group is introduced through a reaction with tert-butyl chloroformate in the presence of a base, such as sodium carbonate.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems can be employed to achieve a more sustainable and versatile synthesis compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (3S)-3-(cyclopentylsulfamoyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide in the presence of a catalyst.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Primary alcohols as major products.

    Reduction: Corresponding amines or alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

tert-Butyl (3S)-3-(cyclopentylsulfamoyl)pyrrolidine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl (3S)-3-(cyclopentylsulfamoyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The compound may exert its effects through:

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl (3S)-3-(cyclopentylsulfamoyl)pyrrolidine-1-carboxylate: Unique due to its specific combination of functional groups.

    tert-Butyl (3S)-3-(cyclohexylsulfamoyl)pyrrolidine-1-carboxylate: Similar structure but with a cyclohexyl group instead of a cyclopentyl group.

    tert-Butyl (3S)-3-(phenylsulfamoyl)pyrrolidine-1-carboxylate: Contains a phenyl group instead of a cyclopentyl group.

Uniqueness

The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and biological properties. The presence of the cyclopentylsulfamoyl group, in particular, contributes to its steric and electronic characteristics, making it a valuable compound for various applications .

Properties

Molecular Formula

C14H26N2O4S

Molecular Weight

318.43 g/mol

IUPAC Name

tert-butyl (3S)-3-(cyclopentylsulfamoyl)pyrrolidine-1-carboxylate

InChI

InChI=1S/C14H26N2O4S/c1-14(2,3)20-13(17)16-9-8-12(10-16)21(18,19)15-11-6-4-5-7-11/h11-12,15H,4-10H2,1-3H3/t12-/m0/s1

InChI Key

UPKANEOAHIVPBP-LBPRGKRZSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@@H](C1)S(=O)(=O)NC2CCCC2

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)S(=O)(=O)NC2CCCC2

Origin of Product

United States

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